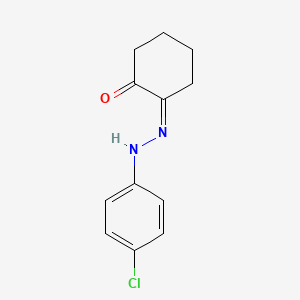

2-(2-(4-Chlorophenyl)hydrazono)cyclohexanone

Description

Properties

IUPAC Name |

(2Z)-2-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c13-9-5-7-10(8-6-9)14-15-11-3-1-2-4-12(11)16/h5-8,14H,1-4H2/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTYVILHKAIYRW-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(=NNC2=CC=C(C=C2)Cl)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(=O)/C(=N\NC2=CC=C(C=C2)Cl)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization of 4-Chloroaniline

The process begins with the diazotization of 4-chloroaniline to generate a reactive diazonium intermediate. In a typical procedure, 4-chloroaniline is dissolved in hydrochloric acid (HCl) and water at 0–5°C. Sodium nitrite (NaNO₂) is added gradually to form the diazonium chloride, which is stabilized under acidic conditions. The reaction equation is:

This intermediate is highly reactive and must be used immediately to avoid decomposition.

Coupling with Cyclohexanone Enol Derivatives

The diazonium salt is coupled with an enolized form of cyclohexanone to form the hydrazone. For instance, 2-(hydroxymethylene)cyclohexanone (the enol tautomer) reacts with the diazonium salt in a solvent such as 1,4-dioxane, facilitated by a base like triethylamine (Et₃N). The enol’s nucleophilic α-carbon attacks the electrophilic diazonium nitrogen, yielding the hydrazone:

Key Conditions :

-

Temperature: 0–5°C during diazotization, room temperature for coupling.

-

Solvent: 1,4-dioxane or aqueous HCl.

-

Base: Triethylamine (1–2 equivalents).

Comparative Analysis of Methods

Efficiency and Yield

| Method | Starting Materials | Yield | Complexity |

|---|---|---|---|

| Diazonium coupling | 4-Chloroaniline, Cyclohexanone | 49% | High (multi-step) |

| Direct condensation | Cyclohexanone, 4-Cl-phenylhydrazine | ~50%* | Moderate |

*Theoretical estimate based on analogous reactions.

The diazonium method offers regioselectivity but requires handling unstable intermediates. Direct condensation avoids diazonium chemistry but depends on the availability of 4-chlorophenylhydrazine.

Practical Considerations

-

Scalability : Diazonium coupling is less scalable due to cryogenic conditions, whereas direct condensation uses standard reflux setups.

-

Purity : Diazonium-derived products often require recrystallization (e.g., from hexane), while direct condensation may generate byproducts requiring column chromatography.

Experimental Optimization and Challenges

Enol Tautomer Stabilization

In the diazonium method, stabilizing the cyclohexanone enol is critical. Using electron-withdrawing groups or Lewis acids (e.g., Et₃N) enhances enol formation. Alternatives like 2-(hydroxymethylene)cyclohexanone pre-form the enol, simplifying coupling.

Byproduct Formation

Both methods risk forming bis-hydrazones or decomposition products. For example, overexposure to acidic conditions in direct condensation may hydrolyze the hydrazone.

Applications and Derivatives

This compound serves as a precursor in pharmaceuticals and agrochemicals. Its hydrazone group participates in cyclization reactions to form heterocycles like pyrazoles. Derivatives of this compound have been explored for antimicrobial and anti-inflammatory activities .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Chlorophenyl)hydrazono)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

Oxidation: Oximes or nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-(2-(4-Chlorophenyl)hydrazono)cyclohexanone exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the formation of stable complexes with metal ions, which may enhance its efficacy against cancer cells by disrupting crucial biochemical pathways associated with cell proliferation and survival. Studies have shown that the compound can interact with multiple molecular targets, influencing enzymatic activities that are pivotal in cancer progression.

Antimicrobial Properties

In addition to its anticancer potential, this compound has also been evaluated for antimicrobial activity. It has demonstrated effectiveness against several pathogenic bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents. The synthesis of derivatives based on this hydrazone has led to compounds with enhanced biological activity, further emphasizing the importance of structural modifications in drug development .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclohexanone with 4-chlorophenylhydrazine under controlled conditions. The process can be optimized for yield and purity using techniques such as recrystallization or chromatography . The compound's characterization often includes spectroscopic methods such as IR and NMR spectroscopy to confirm the presence of functional groups and assess purity.

Materials Science

Polymeric Composites

Recent studies have explored the incorporation of this compound into polymeric matrices to enhance their thermal and mechanical properties. The hydrazone functionality allows for cross-linking within polymer networks, leading to improved stability and performance in various applications, including coatings and adhesives .

Catalysis

This compound has shown promise as a catalyst in organic transformations due to its ability to facilitate reactions involving active methylene compounds. Its catalytic efficiency can be attributed to the hydrazone linkage, which may stabilize transition states during chemical reactions. This application is particularly relevant in the synthesis of complex organic molecules where traditional catalysts may fall short .

Case Studies

-

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a candidate for further development in cancer therapy . -

Case Study 2: Antimicrobial Activity

In vitro testing revealed that derivatives of this compound showed enhanced antimicrobial activity against resistant strains of bacteria, suggesting its utility in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of 2-(2-(4-Chlorophenyl)hydrazono)cyclohexanone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazone Derivatives with Varied Aromatic Substituents

- Ethyl 2-(2-(4-Chlorophenyl)hydrazono)-2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (9c): Yield: 93% (higher than the target compound’s 70%) . Melting Point: 238–240°C (vs. the target compound’s unlisted but inferred lower m.p. due to simpler structure). Key Features: Incorporates a nitrobenzylidene-triazole-thioacetate moiety, leading to enhanced thermal stability and distinct IR bands (1727 cm⁻¹ for ester C=O; 1633 cm⁻¹ for C=N) .

- N-Butyl-2-[(4-Chlorophenyl)-hydrazono]-2-(N-hydroxycarbamimidoyl)-acetamide (5c): Melting Point: 86°C (significantly lower than 9c, highlighting flexibility from the butyl group). Elemental Analysis: C (56.50% calc.), H (6.41% calc.), N (19.38% calc.) . MS: [M⁺] at m/z 361 .

β-Diketone Analogues

- 2-(2-(4-Fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione: Key Difference: Replaces 4-chlorophenyl with 4-fluorophenyl and introduces a dimethyl group on the cyclohexane ring. Applications: Studied as a COX-2 inhibitor, with SwissADME-predicted physicochemical properties indicating moderate solubility (LogP ≈2.5) and bioavailability .

- 5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione: Electronic Effects: The trifluoromethyl group increases electron-withdrawing effects, altering C=N and C=O IR frequencies compared to the target compound .

Thiocyanato and Bromophenyl Derivatives

- 2-[1-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-2-thiocyanatoethylidene]malononitrile (5b): Melting Point: 210–212°C. Elemental Analysis: C (48.27% found), H (3.24% found), N (18.69% found) . Structural Impact: The thiocyanato and bromophenyl groups introduce steric bulk, reducing solubility in polar solvents .

Stereochemical Variants

- (Z)-3-(2-Phenylhydrazono)cyclohexanone: Key Difference: Z-configuration (vs. E-configuration in the target compound) and absence of a 4-chloro substituent. Molecular Weight: 202.256 g/mol (vs. ~237.7 g/mol for the target compound) .

Table 1: Selected Properties of 2-(2-(4-Chlorophenyl)hydrazono)cyclohexanone and Analogues

Table 2: Elemental Analysis Comparison

Key Research Findings

- Synthetic Efficiency : Derivatives with electron-withdrawing groups (e.g., nitro in 9c ) exhibit higher yields (93%) compared to the target compound (70%), likely due to stabilized intermediates.

- Thermal Stability : Melting points correlate with molecular rigidity; derivatives with aromatic or heterocyclic substituents (e.g., 9c , 5b ) show higher m.p. (>200°C).

Biological Activity

2-(2-(4-Chlorophenyl)hydrazono)cyclohexanone is an organic compound that has garnered attention for its potential biological activity, particularly in the field of cancer therapy. The compound features a cyclohexanone core with a hydrazone linkage to a 4-chlorophenyl moiety, which significantly influences its chemical properties and biological interactions. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound includes:

- A cyclohexanone ring

- A hydrazone functional group

- A 4-chlorophenyl substituent

The presence of the chlorine atom on the phenyl ring enhances the compound's reactivity and biological activity by influencing electronic properties.

Research indicates that this compound interacts with various molecular targets, potentially affecting multiple biochemical pathways. Key aspects of its mechanism include:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Oxidative Stress Pathways : It participates in pathways that modulate oxidative stress, which can enhance its cytotoxic effects against cancer cells.

- Metal Ion Complexation : Its ability to form stable complexes with metal ions contributes to its anticancer properties, potentially leading to increased cytotoxicity in malignant cells.

Biological Activity and Anticancer Potential

Numerous studies have evaluated the anticancer activity of this compound against various cancer cell lines. The findings suggest significant cytotoxic effects, particularly in:

- Leukemia Cells : Complete cell death was observed in leukemia cell lines such as CCRF-CEM and HL-60.

- Lung Cancer : The compound demonstrated high inhibitory activity against non-small cell lung cancer (NCI-H460).

- Breast Cancer : Notable growth inhibition was recorded in breast cancer lines including MCF-7 and MDA-MB-468 .

Table 1: Cytotoxicity Profile Against Various Cancer Cell Lines

| Cell Line | Growth Inhibition (%) | Notes |

|---|---|---|

| CCRF-CEM | -100 | Complete cell death |

| HL-60 | -90 | High sensitivity |

| NCI-H460 | -64.39 | Significant growth inhibition |

| MCF-7 | -52.93 | Notable cytotoxicity |

| OVCAR-8 | -32.95 | Moderate inhibition |

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound exhibited potent VEGFR-2 inhibitory activity, comparable to established inhibitors like Sorafenib. This suggests a dual mechanism where the compound not only inhibits cancer cell growth but also affects angiogenesis through VEGFR-2 modulation .

- Comparative Analysis : When compared to structurally similar compounds, those containing electron-withdrawing groups like chlorine showed superior anticancer activity, highlighting the importance of substituent choice in drug design .

- Therapeutic Applications : Given its promising anticancer properties, further investigation into the pharmacokinetics and potential therapeutic applications of this compound is warranted. Its ability to induce apoptosis in cancer cells positions it as a candidate for future drug development .

Q & A

Q. Optimization Strategy :

- Use Design of Experiments (DoE) to vary molar ratios (1:1 to 1:1.2, hydrazine:ketone), temperature, and solvent polarity.

- Monitor progress via TLC or HPLC. Yield improvements (>85%) are achievable by quenching unreacted intermediates with cold ethanol .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm hydrazone formation via disappearance of the ketone carbonyl signal (~208 ppm in 13C NMR) and emergence of C=N peaks at ~150–160 ppm .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1640 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate the hydrazone structure .

- HPLC-MS : Purity assessment (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) with ESI+ detection (expected [M+H]+ = 263.1) .

Q. Table 1: Key Analytical Data

| Technique | Observed Signal | Reference |

|---|---|---|

| 13C NMR | C=N at 158 ppm, aromatic C-Cl at 125 ppm | |

| HPLC Retention | 8.2 min (70% acetonitrile) | |

| Melting Point | 182–184°C (recrystallized from ethanol) |

Basic: How can purification challenges (e.g., byproduct removal) be addressed during synthesis?

Answer:

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate the hydrazone, exploiting differential solubility of unreacted cyclohexanone .

- Column Chromatography : Silica gel (hexane/ethyl acetate 4:1) removes polar impurities like hydrazine residues .

- Washing Steps : Post-precipitation, wash with cold ether to eliminate hydrophobic byproducts .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Light Sensitivity : Degrades via C=N bond cleavage under UV exposure; store in amber vials at –20°C .

- Thermal Stability : Decomposes above 200°C; DSC shows exothermic peaks at 210°C .

- Humidity : Hydrolysis-resistant in dry environments (<5% degradation after 6 months at 25°C) .

Advanced: What mechanistic insights explain contradictory reactivity in nucleophilic addition reactions?

Answer:

Contradictions arise from competing pathways:

- Electrophilicity of C=N : Electron-withdrawing 4-Cl substituent enhances electrophilicity, favoring nucleophilic attack at the β-position .

- Steric Hindrance : Bulky cyclohexanone ring impedes access to the α-carbon, diverting reactions to alternative sites .

- Solvent Effects : Polar solvents stabilize transition states for β-attack, while nonpolar solvents favor α-adducts .

Validation : DFT calculations (B3LYP/6-311+G**) model charge distribution and transition states .

Advanced: How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled?

Answer:

Discrepancies stem from:

- Assay Variability : Differences in bacterial strains (Gram+ vs. Gram–) or cancer cell lines (e.g., IC50 ranges: 12–45 µM in MCF-7 vs. HeLa) .

- Redox Activity : The hydrazone moiety generates ROS in cancer cells but not in non-malignant cells, explaining selective cytotoxicity .

- Impurity Interference : Trace hydrazine residues (≤0.5%) may artifactually inflate antimicrobial activity; purify via HPLC before testing .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Predicts binding to DNA gyrase (ΔG = –9.2 kcal/mol) via H-bonding with Thr165 and hydrophobic interactions .

- MD Simulations (GROMACS) : Stability of ligand-enzyme complexes over 100 ns trajectories correlates with experimental IC50 values .

- QSAR Models : Electron-withdrawing substituents (Cl, NO2) enhance bioactivity by increasing electrophilicity (R² = 0.89) .

Advanced: What are the degradation pathways under oxidative or hydrolytic conditions?

Answer:

- Hydrolysis : Acidic conditions cleave the C=N bond, yielding 4-chlorophenylhydrazine and cyclohexanone (t1/2 = 8 h at pH 2) .

- Oxidation : O2/UV exposure forms nitroso derivatives (confirmed by LC-MS at m/z 279.1) via radical intermediates .

- Photodegradation : Quantum yield (Φ = 0.12) calculated using actinometry; primary products include chlorophenol and CO2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.